molecular formula C20H19N3O4S B2584692 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034601-42-6

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2584692
CAS No.: 2034601-42-6
M. Wt: 397.45
InChI Key: UTWDLRKYAASYEP-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that features a benzofuran moiety, a hydroxypropyl group, a pyrazole ring, and a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Hydroxypropyl Group Addition: The hydroxypropyl group is introduced via a nucleophilic addition reaction, where a suitable epoxide reacts with the benzofuran derivative.

    Pyrazole Ring Formation: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under reflux conditions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amine from the sulfonamide group.

    Substitution: Introduction of nitro or halogen groups onto the benzofuran ring.

Scientific Research Applications

    Medicinal Chemistry: It may act as a lead compound for the development of new drugs, particularly due to its structural features that are common in bioactive molecules.

    Biological Studies: It can be used to study enzyme inhibition, receptor binding, and other biochemical interactions.

    Industrial Applications: Its unique chemical properties might make it useful in the synthesis of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism by which N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The benzofuran and pyrazole rings are known to interact with various biological targets, potentially affecting pathways involved in inflammation, cancer, or neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzofuran-2-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.

    N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-imidazol-1-yl)benzenesulfonamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both benzofuran and pyrazole rings in the same molecule is relatively rare and may offer unique interactions with biological targets.

This compound’s distinct structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-20(24,19-13-15-5-2-3-6-18(15)27-19)14-22-28(25,26)17-9-7-16(8-10-17)23-12-4-11-21-23/h2-13,22,24H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWDLRKYAASYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)N2C=CC=N2)(C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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